molecular formula C17H15NO B8270959 2-(Amino-phenyl-methyl)-naphthalen-1-ol CAS No. 743419-89-8

2-(Amino-phenyl-methyl)-naphthalen-1-ol

Katalognummer: B8270959
CAS-Nummer: 743419-89-8
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: CEXLMLKOBPBUEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(Amino-phenyl-methyl)-naphthalen-1-ol” is a complex organic molecule that contains an amino group (-NH2), a phenyl group (a variant of benzene), and a hydroxyl group (-OH) attached to a naphthalene structure . The presence of these functional groups could potentially give this compound interesting chemical properties and reactivity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s possible that it could be synthesized through a multi-step organic synthesis process. For instance, the Betti reaction, a multicomponent reaction involving 2-naphthol, arylaldehydes, and ammonia, has been used to produce aminobenzylnaphthols .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a polycyclic aromatic hydrocarbon (naphthalene). The exact structure would depend on the specific locations of the amino, phenyl, and hydroxyl groups on the naphthalene ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the amino, phenyl, and hydroxyl groups. For example, the amino group could participate in reactions such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the positions of the functional groups. Generally, compounds with these functional groups could exhibit properties such as polarity, potential for hydrogen bonding, and aromaticity .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

Zukünftige Richtungen

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. Given the presence of multiple functional groups, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

Eigenschaften

CAS-Nummer

743419-89-8

Molekularformel

C17H15NO

Molekulargewicht

249.31 g/mol

IUPAC-Name

2-[amino(phenyl)methyl]naphthalen-1-ol

InChI

InChI=1S/C17H15NO/c18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)19/h1-11,16,19H,18H2

InChI-Schlüssel

CEXLMLKOBPBUEA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.